molecular formula C10H12BrFO B8157622 1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene

Cat. No.: B8157622
M. Wt: 247.10 g/mol
InChI Key: MLJIAQDUPRLFLR-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a 2-methylpropoxy group attached to a benzene ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The synthesis typically starts with a suitable bromofluorobenzene derivative, which undergoes a nucleophilic substitution reaction with 2-methylpropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions with reagents such as nitrating agents, sulfonating agents, or halogenating agents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.

    Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine or bromine).

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various nucleophiles.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives with altered functional groups.

Scientific Research Applications

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. It may also be used as a precursor in the synthesis of functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of 1-bromo-3-fluoro-2-(2-methylpropoxy)benzene depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and fluorine atoms, as well as the 2-methylpropoxy group, can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-fluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of a 2-methylpropoxy group. This compound may have different reactivity and applications.

    1-Bromo-3-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group. This compound may exhibit different chemical properties and uses.

    1-Bromo-3-fluoro-2-(2-methylbutoxy)benzene: Similar structure but with a 2-methylbutoxy group instead of a 2-methylpropoxy group. This compound may have distinct reactivity and applications.

The uniqueness of this compound lies in the specific arrangement of its substituents, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJIAQDUPRLFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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